1-(5-Methylfuran-2-yl)ethane-1,2-diamine
Overview
Description
“1-(5-Methylfuran-2-yl)ethane-1,2-diamine” is a chemical compound with the molecular formula C7H12N2O and a molecular weight of 140.19 . It is also known by the IUPAC name 1-(5-methyl-2-furyl)-1,2-ethanediamine .
Molecular Structure Analysis
The InChI code for “1-(5-Methylfuran-2-yl)ethane-1,2-diamine” is 1S/C7H12N2O/c1-5-2-3-7(10-5)6(9)4-8/h2-3,6H,4,8-9H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
Polyaddition Reactions in Polymer Science 1,2-bis[3-(1,3-dioxan-2-one-5-yl)-propylthio]ethane and its cyclic carbonate analogs react with diamines in polyaddition reactions. The reactivity and resulting molecular weight of the polymers vary based on the cyclic carbonates used, showcasing potential applications in synthesizing polymers with specific properties (Tomita, Sanda, & Endo, 2001).
Crystal Structure Analysis and Thermal Expansion The crystal structure of N,N,N′,N′-tetrakis-[(1H,2,4-triazol-1-yl)methyl]-ethane-1,2-diamine has been determined, and its thermal expansion properties were studied. This research provides insights into the anisotropic thermal expansion behavior of such compounds, which can be crucial in materials science (Zerrouki et al., 2016).
DNA-Binding Analysis and Anticancer Potential The synthesis and analysis of a new N3S2 pentadentate Schiff base ligand and its Cu(ii) complexes have been carried out. The study extends into understanding the DNA-binding properties of these complexes, indicating potential applications in developing new metal-based chemotherapy treatments (Warad et al., 2020).
Safety And Hazards
The compound is classified as dangerous with the signal word “Danger”. It has hazard statements H302, H314, and H335, indicating that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound, including avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
1-(5-methylfuran-2-yl)ethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-5-2-3-7(10-5)6(9)4-8/h2-3,6H,4,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRFFLOYIZGOTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methylfuran-2-yl)ethane-1,2-diamine | |
CAS RN |
1089347-06-7 | |
Record name | 1-(5-methylfuran-2-yl)ethane-1,2-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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